

5-Bromo-3-methyl-2-nitropyridine CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Bromo-3-methyl-2-nitropyridine

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An In-depth Technical Guide to 5-Bromo-3-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-3-methyl-2-nitropyridine**, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis methodologies, and reactivity, offering valuable insights for professionals in organic synthesis and drug discovery.

Core Compound Data

The fundamental properties of **5-Bromo-3-methyl-2-nitropyridine** are summarized below, providing essential information for its handling, characterization, and use in experimental settings.

Property	Value	Citations
CAS Number	114042-02-3	[1][2]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	217.02 g/mol	[1][2]
Appearance	White to light yellow solid (powder or crystalline)	[3]

Synthesis and Reactivity

5-Bromo-3-methyl-2-nitropyridine is a versatile building block in organic synthesis, primarily owing to the reactivity of its functional groups. The pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position. This substitution pattern dictates its chemical behavior and makes it a valuable precursor for a variety of more complex molecules.

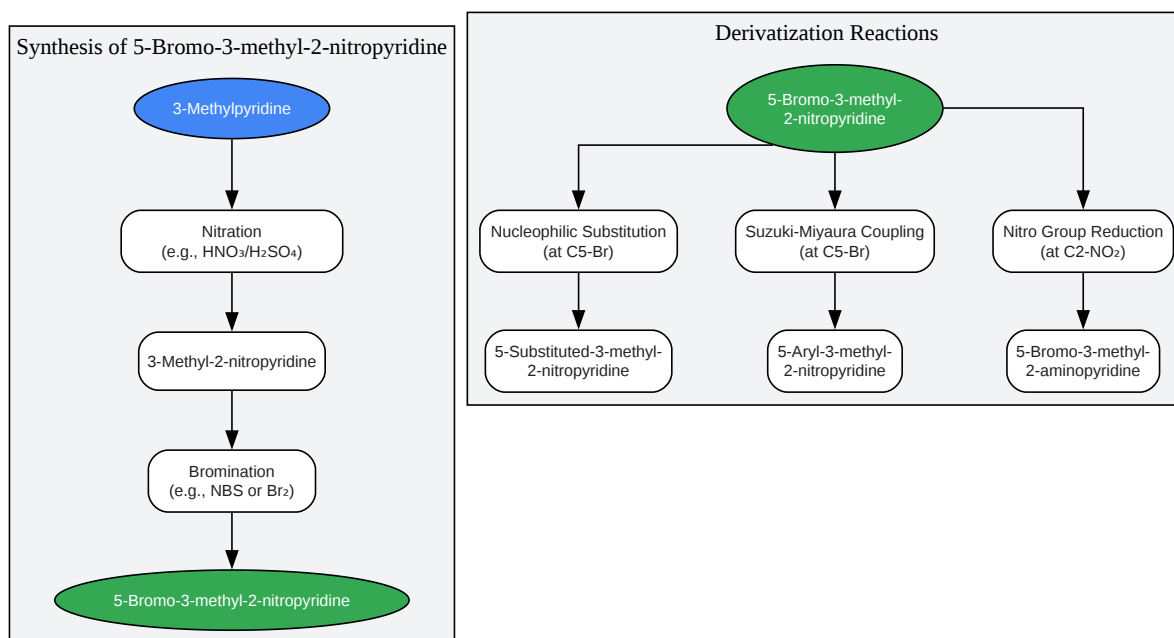
The synthesis of **5-Bromo-3-methyl-2-nitropyridine** can be approached through the nitration and subsequent bromination of 3-methylpyridine.[3] While a specific detailed protocol for this exact isomer is not readily available in the cited literature, a general understanding of the reaction pathway can be inferred. The electron-donating methyl group directs the electrophilic nitration to the 2-position, followed by bromination.

The reactivity of this compound is characterized by:

- **Nucleophilic Aromatic Substitution:** The bromine atom at the 5-position is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, a key strategy in the synthesis of diverse compound libraries for drug discovery.
- **Reduction of the Nitro Group:** The nitro group at the 2-position can be readily reduced to an amino group. This transformation is crucial for subsequent reactions, such as diazotization or amide bond formation, further expanding the synthetic utility of the scaffold.
- **Cross-Coupling Reactions:** The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction

is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex architectures.

Below is a logical workflow for the synthesis of a substituted pyridine, which can be conceptually applied to the synthesis of **5-Bromo-3-methyl-2-nitropyridine** and its subsequent derivatization.



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Caption: Synthetic workflow for **5-Bromo-3-methyl-2-nitropyridine** and its key derivatization reactions.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **5-Bromo-3-methyl-2-nitropyridine** was not found in the searched literature, a detailed procedure for a closely related isomer, 5-Bromo-2-methyl-3-nitropyridine, is available and can serve as a valuable reference for methodological development.^[4]

Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 5-Amino-2-methyl-3-nitropyridine:

This procedure involves a Sandmeyer-type reaction where the amino group is converted to a bromo group.

Reagents and Conditions	
Starting Material	5-Amino-2-methyl-3-nitropyridine
Reagents	48% Hydrobromic acid, Sodium nitrite
Solvent	Water
Temperature	-10°C to room temperature
Reaction Time	16 hours
Work-up	Basification with NaOH, extraction with methyl tert-butyl ether

Detailed Steps:

- To a solution of 5-amino-2-methyl-3-nitropyridine (0.1 g) in 48% hydrobromic acid (165 mL), cooled to -10°C, a pre-prepared solution of sodium nitrite (7.04 g in 165 mL of water) is added dropwise over 30 minutes.^[4]
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.^[4]
- Reaction completion is monitored by Thin Layer Chromatography (TLC).^[4]
- The reaction mixture is then neutralized and made basic by the addition of 4 M sodium hydroxide solution (400 mL).^[4]
- The product is extracted with methyl tert-butyl ether (3 x 150 mL).^[4]

- The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product.[4]

Applications in Research and Development

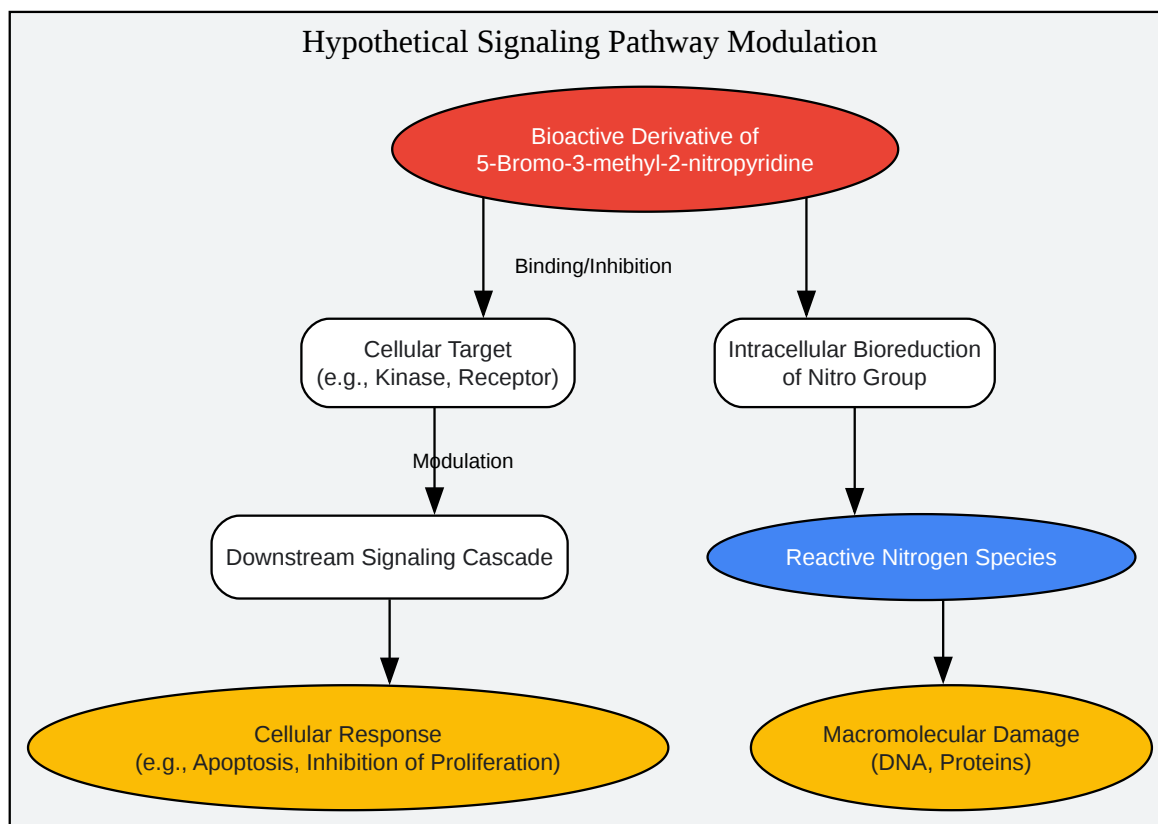
5-Bromo-3-methyl-2-nitropyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives are being investigated for potential applications in:

- Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, including potential antibacterial, anti-inflammatory, and anti-tumor drugs.[3]
- Agrochemicals: In the creation of new pesticides and herbicides.[3][5]
- Materials Science: For incorporation into polymer structures to enhance their physical and chemical properties, such as thermal stability and mechanical strength, and in the development of optoelectronic materials.[3]

While the direct biological activity and specific signaling pathways of **5-Bromo-3-methyl-2-nitropyridine** are not detailed in the available literature, the broader class of nitropyridine derivatives is known to exhibit a range of biological effects. For instance, some nitropyridine-containing compounds have been investigated as inhibitors of Janus kinase 2 (JAK2) and as potential urease inhibitors.[6] The genotoxic potential of some nitropyridines has also been noted, as they can interfere with DNA replication enzymes.[7]

The general mechanism of action for some bioactive nitropyridine derivatives involves the nitro group, which can undergo bioreduction within cells to generate reactive nitrogen species. These species can then interact with and damage biological macromolecules such as DNA and proteins.

A conceptual representation of a potential, generalized signaling pathway that could be modulated by a hypothetical bioactive derivative of **5-Bromo-3-methyl-2-nitropyridine** is depicted below. This is a speculative model based on the known activities of similar compound classes.



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Caption: A generalized, hypothetical signaling pathway potentially affected by a bioactive nitropyridine derivative.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The synthesis and handling of **5-Bromo-3-methyl-2-nitropyridine** should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. The biological activities and signaling pathways discussed are based on related compounds and are presented for conceptual understanding; further research is required to elucidate the specific effects of **5-Bromo-3-methyl-2-nitropyridine**.

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